Fenoterol Hydrobromide

Beschreibung

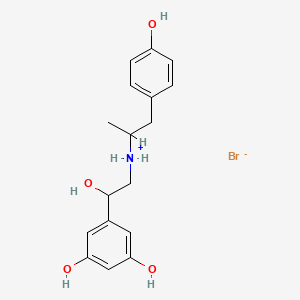

This compound is fenoterol BromideThe hydrobromide salt of fenoterol, a short-acting sympathomimetic agent with bronchodilator activity. Fenoterol stimulates beta-2-adrenergic receptors in the lungs, thereby activating the enzyme adenylate cyclase that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP concentrations relax bronchial smooth muscle, relieve bronchospasms, and reduce inflammatory cell mediator release, especially from mast cells.

See also: Fenoterol (has active moiety).

Eigenschaften

IUPAC Name |

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZRQMALQBXAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13392-18-2 (Parent) | |

| Record name | Fenoterol hydrobromide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045419 | |

| Record name | Fenoterol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>57.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732605 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1944-12-3, 13392-18-2 | |

| Record name | Fenoterol hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1944-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoterol hydrobromide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoterol hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenoterol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]resorcinol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fenoterol Hydrobromide: A Technical Guide to its Mechanism of Action in Airway Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoterol (B1672521) hydrobromide is a potent, short-acting beta-2 adrenergic agonist (SABA) utilized clinically for the rapid relief of bronchospasm in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is mediated by the relaxation of airway smooth muscle (ASM), leading to bronchodilation. This technical guide provides an in-depth examination of the molecular and cellular mechanisms underpinning fenoterol's action on ASM. It details the canonical signaling pathway, presents key quantitative pharmacological data, outlines standard experimental protocols for its characterization, and includes visualizations of the core processes.

Core Mechanism of Action: β2-Adrenergic Receptor Signaling

The primary molecular target for fenoterol is the β2-adrenergic receptor (β2-AR), a member of the G-protein coupled receptor (GPCR) superfamily located on the surface of airway smooth muscle cells.[1][3] As a selective agonist, fenoterol binds to these receptors and initiates a well-defined intracellular signaling cascade that culminates in muscle relaxation.[3]

The sequence of events is as follows:

-

Receptor Binding and Activation: Fenoterol binds to the β2-AR, inducing a conformational change in the receptor.[4]

-

G-Protein Coupling: The activated receptor couples to the heterotrimeric stimulatory G-protein, Gs. This interaction promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit.

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates the membrane-bound enzyme, adenylyl cyclase.[1][3]

-

Second Messenger Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to the second messenger, cyclic Adenosine Monophosphate (cAMP).[1][3]

-

Protein Kinase A (PKA) Activation: The intracellular accumulation of cAMP leads to the activation of cAMP-dependent Protein Kinase A (PKA).[1][3]

-

Phosphorylation of Downstream Targets: PKA phosphorylates several key intracellular proteins, which collectively act to reduce intracellular calcium concentration and decrease the sensitivity of the contractile apparatus to calcium, leading to smooth muscle relaxation.[1] Key PKA targets include:

-

Myosin Light-Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, preventing it from phosphorylating myosin light chains, a critical step for muscle contraction.[1]

-

Ion Channels: PKA-mediated phosphorylation can increase the activity of large-conductance calcium-activated potassium channels (BKCa), leading to membrane hyperpolarization and closure of voltage-gated Ca2+ channels. It also promotes Ca2+ sequestration into the sarcoplasmic reticulum.

-

Beyond direct smooth muscle relaxation, elevated cAMP levels can also inhibit the release of inflammatory and bronchoconstrictive mediators, such as histamine (B1213489) and leukotrienes, from mast cells.[3]

Signaling Pathway Visualization

Caption: Canonical signaling pathway of Fenoterol in airway smooth muscle cells.

Quantitative Pharmacological Data

The pharmacological activity of fenoterol has been quantified through various in vitro assays. The data highlight its stereoselective binding and functional potency. The (R,R')-enantiomer is the most active form.[4]

| Parameter | Value | Species / Tissue / Cell Line | Comments | Citation |

| Binding Affinity (Ki) | Measures affinity for the β2-AR. | |||

| (R,R')-Fenoterol | 350 nM | HEK293 cells expressing human β2-AR | Competitive binding assay. | [4] |

| (S,S')-Fenoterol | 27,800 nM | HEK293 cells expressing human β2-AR | Demonstrates significant stereoselectivity. | [4] |

| Fenoterol | 120 nM | Guinea Pig Lung Membranes | [5] | |

| Functional Potency (EC50) | Measures concentration for 50% of max effect. | |||

| Relaxation (Partial Contraction) | 5.6 nM | Guinea Pig Trachea (partially pre-contracted) | Organ bath assay. | [5] |

| Relaxation (Maximal Contraction) | 57 nM | Guinea Pig Trachea (maximally pre-contracted) | Organ bath assay. | [5] |

| Intrinsic Activity (IA) | Efficacy relative to a full agonist. | |||

| Relaxation | 0.6 (60%) | Guinea Pig Trachea (maximally pre-contracted) | Relative to Isoprenaline (full agonist). Characterized as a partial agonist under these conditions. | [5][6] |

| Adenylate Cyclase Stimulation | 0.63 (63%) | Guinea Pig Lung Membranes | Relative to Isoprenaline. | [5] |

Key Experimental Protocols

The characterization of β2-AR agonists like fenoterol relies on a suite of established in vitro assays.

Radioligand Binding Assay: Determining Receptor Affinity

This assay quantifies the affinity of fenoterol for the β2-AR by measuring its ability to compete with a radioactively labeled ligand.[7][8]

-

Objective: To determine the equilibrium dissociation constant (Ki) of fenoterol.

-

Principle: Competitive displacement of a high-affinity radiolabeled antagonist (e.g., [³H]CGP-12177, ¹²⁵I-Cyanopindolol) from β2-ARs in a membrane preparation by unlabeled fenoterol.[7][9]

-

Methodology:

-

Membrane Preparation: Homogenize tissues (e.g., guinea pig lung) or cells expressing β2-ARs (e.g., HEK293-β2-AR) and isolate the membrane fraction via differential centrifugation.[7]

-

Assay Incubation: In a multi-well plate, incubate a fixed amount of membrane protein with a single concentration of radioligand and a range of concentrations of unlabeled fenoterol.[10]

-

Equilibration: Incubate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[10]

-

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membrane-bound radioligand while unbound ligand passes through.[10]

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of fenoterol to generate a competition curve. The IC50 (concentration of fenoterol that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay: Measuring Functional Potency

This cell-based functional assay measures the direct consequence of β2-AR activation—the production of the second messenger cAMP.[11][12]

-

Objective: To determine the potency (EC50) and efficacy (Emax) of fenoterol for cAMP production.

-

Principle: Quantify the intracellular cAMP generated by cells expressing β2-ARs in response to stimulation with fenoterol.

-

Methodology:

-

Cell Culture: Plate cells (e.g., human airway smooth muscle cells, CHO-β2-AR) in a multi-well format.[13]

-

Pre-incubation: Typically, cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP and amplify the signal.

-

Stimulation: Add varying concentrations of fenoterol to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation and lyse the cells to release the intracellular cAMP.

-

Quantification: Measure cAMP concentration in the cell lysates using a detection kit. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or luciferase-based biosensors (e.g., Promega's GloSensor).[14][15][16]

-

Data Analysis: Plot the measured cAMP levels against the log concentration of fenoterol. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Caption: Workflow for a cell-based cAMP accumulation assay.

Isolated Organ Bath Assay: Assessing Physiological Response

This classic pharmacological technique provides a direct measure of the physiological effect of a drug on intact tissue, bridging the gap between molecular and whole-organism responses.[17][18]

-

Objective: To measure the relaxant potency (EC50/pD2) and efficacy of fenoterol on airway smooth muscle.

-

Principle: An isolated ring of airway tissue is suspended in a temperature-controlled, oxygenated physiological solution. Its isometric tension is measured, and the relaxant effect of fenoterol is quantified after inducing a stable contraction.[19]

-

Methodology:

-

Tissue Dissection: Isolate the trachea from a suitable animal model (e.g., guinea pig) and carefully cut it into rings.[20]

-

Mounting: Suspend the tracheal rings between two hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).[18] One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a predetermined resting tension.

-

Contraction: Induce a sustained, submaximal or maximal contraction using a contractile agent such as carbachol, methacholine, or histamine.[5][21]

-

Drug Administration: Once the contraction is stable, add fenoterol to the bath in a cumulative, concentration-dependent manner, allowing the tissue to reach a steady-state response at each concentration.

-

Measurement: The force transducer records the decrease in tension (relaxation) in real-time.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the initial induced contraction. Plot the percent relaxation against the log concentration of fenoterol to determine the EC50 (or pD2) and the maximal relaxation effect.

-

Caption: Workflow for an isolated organ bath experiment.

Conclusion

Fenoterol hydrobromide exerts its bronchodilatory effects through a well-characterized mechanism as a selective agonist of the β2-adrenergic receptor on airway smooth muscle. Its binding initiates the canonical Gs-adenylyl cyclase-cAMP-PKA signaling cascade, leading to a reduction in intracellular calcium and the phosphorylation of key contractile proteins, resulting in potent and rapid muscle relaxation. The quantitative pharmacology and physiological effects of fenoterol are robustly defined by a combination of receptor binding, second messenger, and tissue-based functional assays, which remain the gold standard for the preclinical characterization of bronchodilator drugs.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Pharmacologic characterization of formoterol in comparison with isoprenaline, fenoterol and salbutamol in tracheal muscle strips and lung membranes of the guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor-Ligand Binding Assays [labome.com]

- 9. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cosmobio.co.jp [cosmobio.co.jp]

- 13. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GloSensor™ cAMP Assay Protocol [promega.com]

- 15. researchgate.net [researchgate.net]

- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scireq.com [scireq.com]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of fenoterol-induced constitutive beta(2)-adrenoceptor activity on contractile receptor function in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenoterol Hydrobromide and the Beta-2 Adrenergic Receptor: A Technical Guide to Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of Fenoterol (B1672521) Hydrobromide for the beta-2 adrenergic receptor (β2-AR). Fenoterol is a potent β2-AR agonist utilized in the management of asthma and other respiratory conditions. A comprehensive understanding of its interaction with the β2-AR is crucial for the development of novel therapeutics and for optimizing existing treatment strategies. This document provides a compilation of quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of Fenoterol and its Stereoisomers

The binding affinity of a ligand to its receptor is a critical determinant of its pharmacological activity. For Fenoterol, a chiral molecule with two stereocenters, the stereochemistry significantly influences its affinity for the β2-AR. The binding affinity is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand.

Several studies have quantified the Ki values for the stereoisomers of fenoterol, often using radioligand competition binding assays with antagonists such as [3H]CGP-12177. The data consistently demonstrates a higher affinity of the (R,R')-enantiomer for the β2-AR compared to other stereoisomers. Furthermore, the affinity of fenoterol is dependent on the conformational state of the receptor, with a significantly higher affinity for the active conformation compared to the inactive state.

| Compound | Receptor State | Ki (nM) | Cell Line | Radioligand | Reference |

| (R,R')-Fenoterol | Inactive | 350 | HEK-β2-AR | [3H]CGP-12177 | [1] |

| (S,S')-Fenoterol | Inactive | 27,800 | HEK-β2-AR | [3H]CGP-12177 | [1] |

| (R,R)-Fenoterol | Active | 4 | - | --INVALID-LINK---methoxyfenoterol | [2] |

| (R,R)-Fenoterol | Inactive | 345 | - | [3H]CGP-12177 | [2] |

| Fenoterol | β2-AR | pKi = 6.33 ± 0.07 | Bronchial Membranes | [125I]iodocyanopindolol | [3] |

| Fenoterol | β1-AR | pKi = 5.67 ± 0.05 | - | [125I]iodocyanopindolol | [3] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Experimental Protocol: Radioligand Competition Binding Assay

The following protocol outlines a typical radioligand competition binding assay to determine the Ki of Fenoterol Hydrobromide for the β2-AR. This method involves the use of a radiolabeled antagonist to label the receptors and the subsequent displacement of this radioligand by increasing concentrations of the unlabeled test compound (Fenoterol).

Materials and Reagents:

-

Cell Membranes: Membranes prepared from cells stably expressing the human β2-adrenergic receptor (e.g., HEK293-β2-AR cells).

-

Radioligand: A high-affinity β2-AR antagonist radiolabeled with tritium (B154650) (³H) or iodine (¹²⁵I), such as [³H]CGP-12177 or [¹²⁵I]Iodocyanopindolol.

-

Unlabeled Ligand (Competitor): this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled β-adrenergic antagonist (e.g., 10 µM Propranolol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells stably transfected with the human β2-AR gene.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, set up the following reaction tubes in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., Propranolol).

-

Competition Binding: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

-

Incubation:

-

Add the cell membrane preparation to each well.

-

Add the appropriate concentration of the radioligand to all wells.

-

Add the corresponding concentrations of this compound or the non-specific binding control to the respective wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Fenoterol that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing the Molecular Interactions and Processes

To better understand the experimental procedure and the underlying biological mechanisms, the following diagrams have been generated using the Graphviz DOT language.

Downstream Signaling of the Beta-2 Adrenergic Receptor

The binding of an agonist like Fenoterol to the β2-AR initiates a cascade of intracellular events, primarily through the canonical Gs protein-coupled pathway.

-

Receptor Activation: Upon agonist binding, the β2-AR undergoes a conformational change.

-

G Protein Coupling: The activated receptor interacts with and activates a heterotrimeric Gs protein.

-

G Protein Dissociation: The Gs protein releases GDP and binds GTP, causing the dissociation of its α-subunit (Gαs) from the βγ-subunits.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).

-

Downstream Phosphorylation: PKA phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylation of these targets ultimately leads to the physiological effects associated with β2-AR activation, such as smooth muscle relaxation in the airways.

It is important to note that β2-AR signaling can also involve alternative pathways, including coupling to Gi proteins and interactions with β-arrestins, which can lead to receptor desensitization, internalization, and activation of other signaling cascades such as the MAPK/ERK pathway.

This guide provides a foundational understanding of the binding affinity of this compound to the β2-adrenergic receptor and the primary signaling mechanisms involved. For further detailed information, the cited references should be consulted.

References

Beyond the Canonical Pathway: An In-depth Technical Guide to Fenoterol Hydrobromide's Downstream Signaling Beyond cAMP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoterol (B1672521) Hydrobromide, a well-established β2-adrenergic receptor (β2-AR) agonist, is widely recognized for its bronchodilatory effects mediated through the canonical Gs-adenylyl cyclase-cAMP pathway. However, a growing body of evidence reveals a more complex signaling profile for this sympathomimetic amine. This technical guide delves into the non-canonical, cAMP-independent downstream signaling pathways activated by Fenoterol. We will explore its role in biased agonism, specifically the recruitment of β-arrestin and subsequent modulation of inflammatory and mitogenic pathways, including the inhibition of AMP-activated protein kinase (AMPK) and nuclear factor-kappa B (NF-κB), and its influence on the Toll-like receptor 4 (TLR4) signaling cascade. Furthermore, this guide will touch upon the differential coupling of Fenoterol stereoisomers to inhibitory G proteins (Gαi), highlighting the stereoselectivity of its signaling profile. This document provides a comprehensive overview of these alternative signaling mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: Fenoterol's Biased Agonism

Fenoterol's interaction with the β2-AR is not a simple on/off switch for cAMP production. The concept of "biased agonism" or "functional selectivity" is central to understanding its diverse cellular effects. Biased agonists preferentially activate a subset of a receptor's signaling pathways. In the case of Fenoterol, this involves a bias towards or away from β-arrestin-mediated signaling compared to the classical Gs-protein-mediated cAMP production. This biased signaling profile is dependent on factors such as the specific stereoisomer of Fenoterol used.

Quantitative Data Summary

The following tables summarize the available quantitative data for Fenoterol's activity in non-canonical signaling pathways.

Table 1: Fenoterol Biased Agonism at the β2-Adrenergic Receptor

| Parameter | Ligand | Cell Line | Value | Reference |

| Gαs Activation (EC50) | Fenoterol | HEK293 | 3.2 nM | [1] |

| β-arrestin-2 Recruitment (EC50) | Fenoterol | CHO-K1 | 15.8 nM | [1] |

| Gαi Coupling | (R,R')-Fenoterol | Cardiomyocytes | Selectively activates Gs | [2] |

| Gαi Coupling | (S,R')-Fenoterol | Cardiomyocytes | Activates both Gs and Gi | [2] |

Note: Further quantitative data, particularly IC50 values for AMPK and NF-κB inhibition, and fold-change for ERK activation, are areas for ongoing research.

Key Downstream Signaling Pathways Beyond cAMP

β-Arrestin-Mediated Signaling

Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the β2-AR, leading to the recruitment of β-arrestin proteins. While this classically leads to receptor desensitization and internalization, β-arrestin also acts as a scaffold for various signaling proteins, initiating G protein-independent signaling cascades. Fenoterol has been shown to induce β-arrestin-mediated signaling, which plays a crucial role in its anti-inflammatory effects.[3][4][5]

Modulation of Inflammatory Pathways

Fenoterol exhibits significant anti-inflammatory properties that are, at least in part, independent of cAMP elevation. These effects are primarily mediated through β-arrestin-2.

In monocytic cell lines like THP-1, Fenoterol has been demonstrated to inhibit the activation of AMP-activated protein kinase (AMPK) and the subsequent activation of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[4][5] This inhibitory effect on the AMPK/NF-κB axis contributes to the suppression of inflammatory cytokine production.

Fenoterol can also modulate the innate immune response by affecting the Toll-like receptor 4 (TLR4) signaling pathway. In the presence of lipopolysaccharide (LPS), a TLR4 agonist, Fenoterol has been shown to inhibit the production of inflammatory cytokines.[3] This effect is mediated by β-arrestin-2 and involves the redistribution of CD14 and the TLR4/CD14 complex on the cell surface.[3]

Activation of the MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. β2-AR agonists, including Fenoterol, can activate ERK through both G protein-dependent and β-arrestin-dependent mechanisms. The β-arrestin-mediated activation of ERK is often characterized by a slower onset and more sustained signaling compared to the transient activation induced by G proteins.[1]

Gαi Coupling and Stereoselectivity

While the β2-AR primarily couples to the stimulatory G protein Gs, evidence suggests that it can also couple to the inhibitory G protein Gαi. This dual coupling can lead to complex downstream signaling. Notably, the stereochemistry of Fenoterol plays a crucial role in its G protein coupling preference. For instance, the (R,R')-fenoterol isomer selectively activates Gs signaling, whereas the (S,R')-isomer can activate both Gs and Gi pathways.[2] The activation of Gαi can lead to the inhibition of adenylyl cyclase, counteracting the effects of Gs, and can also initiate other signaling cascades.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to investigate Fenoterol's non-canonical signaling pathways.

Investigation of Fenoterol's Effect on the TLR4 Signaling Pathway in THP-1 Cells

This protocol is adapted from a study investigating the anti-inflammatory effects of Fenoterol.[3]

4.1.1. Cell Culture and Treatment

-

Cell Line: Human monocytic cell line, THP-1.

-

Culture Conditions: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Seed cells at a density of 1 x 10^6 cells/mL.

-

Pre-incubate cells with desired concentrations of Fenoterol Hydrobromide (e.g., 10⁻⁹ to 10⁻⁵ M) for 30 minutes.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 0.1 µg/mL) for the desired time (e.g., 24 hours for cytokine analysis).

-

4.1.2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: After treatment, centrifuge the cell suspension and collect the supernatant.

-

ELISA Procedure:

-

Use commercially available ELISA kits for human IL-8 and TNF-α.

-

Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, incubating with detection antibody and streptavidin-HRP, and developing with a substrate solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curve.

-

4.1.3. Flow Cytometry for Surface Marker Analysis

-

Cell Preparation: After treatment, wash the cells with PBS.

-

Staining:

-

Incubate the cells with fluorescently labeled antibodies against human CD14 (e.g., FITC-conjugated) and TLR4 (e.g., PE-conjugated) for 30 minutes at 4°C in the dark.

-

Wash the cells to remove unbound antibodies.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for CD14 and TLR4.

-

4.1.4. Western Blot for Total Protein Expression

-

Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against TLR4, CD14, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

β-Arrestin Recruitment Assay (General Protocol)

This is a general protocol that can be adapted for Fenoterol using commercially available assay systems (e.g., PathHunter® by DiscoveRx).

-

Cell Line: Use a cell line stably co-expressing the human β2-AR and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment).

-

Cell Seeding: Seed the cells in a white, clear-bottom 96-well or 384-well plate and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for β-arrestin recruitment.

-

Detection: Add the detection reagent (substrate for the complemented enzyme) and incubate in the dark.

-

Signal Measurement: Measure the luminescence signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the log of the Fenoterol concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

ERK1/2 Phosphorylation Assay by Western Blot (General Protocol)

This protocol can be used to assess Fenoterol's effect on ERK activation.

-

Cell Culture and Serum Starvation: Culture a suitable cell line (e.g., HEK293 or A549) and serum-starve the cells overnight to reduce basal ERK phosphorylation.

-

Fenoterol Stimulation: Treat the cells with various concentrations of Fenoterol for different time points (e.g., 2, 5, 10, 30 minutes).

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration as described in section 4.1.4.

-

Western Blotting:

-

Perform SDS-PAGE and transfer as described in section 4.1.4.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

After detection, strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. Express the results as a ratio of p-ERK to total ERK and calculate the fold change relative to the untreated control.

Conclusion and Future Directions

This compound's pharmacological profile extends far beyond the canonical cAMP pathway. Its ability to engage in biased agonism, particularly through β-arrestin-mediated signaling, opens up new avenues for understanding its therapeutic effects and potential side effects. The anti-inflammatory actions of Fenoterol, mediated by the inhibition of AMPK and NF-κB and the modulation of TLR4 signaling, highlight its potential in inflammatory conditions beyond bronchoconstriction.

Future research should focus on obtaining more detailed quantitative data for these non-canonical pathways, including the specific IC50 and EC50 values for various endpoints and the influence of different Fenoterol stereoisomers. A deeper understanding of the molecular mechanisms underlying Fenoterol's biased agonism will be crucial for the development of next-generation β2-AR agonists with improved therapeutic profiles and reduced adverse effects. The experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate signaling landscape of this compound.

References

- 1. beta-arrestin-dependent, G protein-independent ERK1/2 activation by the beta2 adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. science24.com [science24.com]

- 3. Fenoterol, a β2-adrenoceptor agonist, inhibits LPS-induced membrane-bound CD14, TLR4/CD14 complex, and inflammatory cytokines production through β-arrestin-2 in THP-1 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activities of fenoterol through β-arrestin-2 and inhibition of AMPK and NF-κB activation in AICAR-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fenoterol inhibits LPS-induced AMPK activation and inflammatory cytokine production through β-arrestin-2 in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Properties of Fenoterol Hydrobromide Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoterol (B1672521) Hydrobromide is a potent β2-adrenergic receptor (β2-AR) agonist widely used as a bronchodilator for the treatment of asthma and other obstructive airway diseases. As a chiral molecule with two stereogenic centers, fenoterol exists as four distinct stereoisomers: (R,R')-, (S,S')-, (R,S')-, and (S,R'). The commercially available drug is a racemic mixture of the (R,R')- and (S,S')-enantiomers.[1] This technical guide provides an in-depth analysis of the pharmacological properties of these enantiomers, highlighting the significant stereoselectivity observed in their interaction with the β2-AR. This document summarizes quantitative data on receptor binding, functional activity, and thermodynamic characteristics, details key experimental methodologies, and visualizes critical pathways and workflows to support further research and development in this area.

Introduction to Fenoterol and Stereoisomerism

Fenoterol exerts its therapeutic effect by stimulating β2-adrenergic receptors, leading to the relaxation of smooth muscle in the airways.[2] The presence of two chiral centers means that the four stereoisomers can have markedly different pharmacological profiles.[1] Understanding these differences is crucial, as the biological activity of chiral drugs often resides in one enantiomer, while the other may be less active, inactive, or even contribute to adverse effects.[3] For fenoterol, the (R,R')-enantiomer is considered the eutomer, possessing the majority of the desired therapeutic activity.

Pharmacodynamic Properties

The interaction of fenoterol enantiomers with the β2-AR is highly dependent on their stereochemistry, influencing binding affinity, signal transduction, and the thermodynamics of the binding process.

Receptor Binding Affinity

Radioligand binding studies have demonstrated significant differences in the affinity of fenoterol stereoisomers for the human β2-AR. The (R,R')-enantiomer consistently shows the highest affinity, while the (S,S')-enantiomer has a markedly lower affinity. The chirality at both stereocenters impacts the binding, with the general order of affinity being (R,R') > (R,S') > (S,R') > (S,S').[4]

Table 1: β2-Adrenergic Receptor Binding Affinities (Ki) of Fenoterol Stereoisomers

| Stereoisomer | Ki (nM) in HEK293 Cell Membranes | Reference |

| (R,R')-Fenoterol | 164 | [5] |

| (S,S')-Fenoterol | 7158 | [5] |

| (R,S')-Fenoterol | 1809 | [6] |

| (S,R')-Fenoterol | 4430 | [6] |

Note: Ki values were determined using competitive displacement of [3H]CGP-12177 in membranes from HEK293 cells stably expressing the human β2-AR at 25°C.

Functional Activity and Signaling Pathways

The stereochemical differences in binding affinity translate directly to functional activity. The primary mechanism of action for β2-AR agonists is the activation of adenylyl cyclase via the stimulatory G-protein (Gs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

The (R,R')-enantiomer is a full and potent agonist, efficiently stimulating cAMP production.[7] In contrast, the other isomers, particularly (S,S')-fenoterol, are significantly less effective.[7] Interestingly, studies have revealed that the stereochemistry of fenoterol also influences which G-protein subtypes the receptor couples to. While (R,R')-fenoterol selectively activates Gs protein signaling, the (S,R')-isomer has been shown to activate both Gs and the inhibitory G-protein (Gi).[1][8] This differential coupling, a phenomenon known as biased agonism, suggests that each isomer can stabilize distinct receptor conformations, leading to different downstream signaling cascades.

Caption: Differential G-protein coupling by fenoterol enantiomers.

Table 2: Functional Efficacy (cAMP Accumulation) of Fenoterol Stereoisomers

| Stereoisomer | EC50 (nM) in HEK293 cells | Reference |

| (R,R')-Fenoterol | 16 | [7] |

| (S,S')-Fenoterol | 1856 | [7] |

| (R,S')-Fenoterol | 150 | [7] |

| (S,R')-Fenoterol | 390 | [7] |

Note: EC50 values represent the concentration required to elicit 50% of the maximal cAMP accumulation in intact HEK293 cells stably expressing the human β2-AR.

Thermodynamic Properties of Binding

Van't Hoff analysis, which examines the effect of temperature on binding affinity, has revealed fundamental differences in the thermodynamic forces driving the binding of fenoterol enantiomers. The binding of isomers with an (R) configuration at the β-hydroxyl carbon, (R,R')- and (R,S')-fenoterol, is an entropy-driven process.[6][7] Conversely, the binding of isomers with an (S) configuration, (S,S')- and (S,R')-fenoterol, is predominantly an enthalpy-driven process.[6][7] This indicates that the stereochemistry at this specific carbon atom dictates the nature of the interaction with the receptor, suggesting different binding modes. Enthalpy-driven binding is typically associated with the formation of strong, specific bonds like hydrogen bonds, while entropy-driven binding is often linked to the displacement of water molecules and hydrophobic interactions.

Table 3: Thermodynamic Parameters for Fenoterol Stereoisomer Binding to β2-AR

| Stereoisomer | ΔG° (kcal/mol) | ΔH° (kcal/mol) | -TΔS° (kcal/mol) | Driving Force | Reference |

| (R,R')-Fenoterol | -9.1 | +1.6 | -10.7 | Entropy | [6] |

| (S,S')-Fenoterol | -6.9 | -12.2 | +5.3 | Enthalpy | [6] |

| (R,S')-Fenoterol | -7.9 | +0.4 | -8.3 | Entropy | [6] |

| (S,R')-Fenoterol | -7.3 | -7.2 | -0.1 | Enthalpy | [6] |

Note: Data derived from Van't Hoff analysis of binding to human β2-AR in HEK293 cell membranes at 25°C.

Pharmacokinetic Properties

The pharmacokinetics of most β-agonists, which are administered as racemic mixtures, are not comprehensively detailed for individual enantiomers. Generally, they are well-absorbed orally but exhibit low systemic availability due to extensive first-pass metabolism, primarily through sulphation.[9] Stereoselectivity is a known factor in the pharmacokinetics of many chiral drugs, affecting absorption, distribution, metabolism, and excretion (ADME).[3][10]

For fenoterol specifically, detailed pharmacokinetic profiles for each enantiomer are not widely available. However, studies on related compounds provide insights. For instance, organic cation transporters (OCTs), which are involved in drug disposition, have shown stereoselective transport of β-agonists.[3] One study on a derivative, (R,R)-methoxyfenoterol, in rats showed it was primarily cleared by glucuronidation and that O-demethylation occurred.[11] This suggests that the metabolism of fenoterol enantiomers is likely also stereoselective, which could lead to different plasma concentrations and durations of action for each isomer in vivo.

In Vivo Studies and Clinical Implications

Experimental Protocols

The following sections describe the methodologies used to generate the pharmacodynamic data presented in this guide.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound (unlabeled fenoterol enantiomer) for a receptor by measuring its ability to displace a specifically bound radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably transfected with the cDNA for the human β2-AR.

-

Assay Conditions: The assay is conducted in a binding buffer (e.g., Tris-HCl with MgCl2).

-

Incubation: A constant concentration of a radiolabeled antagonist, typically [3H]CGP-12177 (a hydrophilic ligand that binds to cell surface receptors), is incubated with the cell membranes.[13][14]

-

Competition: Increasing concentrations of the unlabeled fenoterol stereoisomers are added to compete for binding with the radioligand.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Competition curves are generated, and IC50 values (the concentration of competitor that displaces 50% of the radioligand) are determined. Ki values are then calculated using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

Intracellular cAMP Accumulation Assay for Functional Efficacy (EC50)

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP in whole cells.

Methodology:

-

Cell Culture: Intact HEK293 cells stably expressing the human β2-AR are cultured in appropriate media.

-

Plating: Cells are seeded into multi-well plates and allowed to adhere.[15]

-

Pre-incubation: Cells are often pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of newly synthesized cAMP.

-

Stimulation: Cells are stimulated with increasing concentrations of the fenoterol stereoisomers for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).[16]

-

Data Analysis: Dose-response curves are plotted, and EC50 values are calculated to determine the potency of each enantiomer.

Caption: Workflow for cAMP Accumulation Assay.

Isolated Cardiomyocyte Contractility Assay

This ex vivo assay assesses the physiological effect of the enantiomers on the contractility of heart muscle cells.

Methodology:

-

Animal Preparation: An adult rat is anesthetized and heparinized.[17]

-

Heart Excision: The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion.[18][19]

-

Enzymatic Digestion: The heart is perfused with a calcium-free buffer to stop contractions, followed by a buffer containing enzymes like collagenase and hyaluronidase (B3051955) to digest the extracellular matrix.[19]

-

Cell Dispersion: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes.

-

Purification: Viable, rod-shaped cardiomyocytes are purified, often by gravity sedimentation, and calcium is gradually reintroduced.[20]

-

Contractility Measurement: The isolated cardiomyocytes are placed on a microscope stage, electrically stimulated to contract, and exposed to different concentrations of the fenoterol enantiomers.

-

Data Acquisition: Cell shortening (contractility) is recorded using video edge-detection systems.

-

Analysis: The change in the extent and velocity of cell shortening is quantified to determine the functional effect of each enantiomer.

Caption: Workflow for Cardiomyocyte Contractility Assay.

Conclusion

The pharmacological properties of Fenoterol Hydrobromide are profoundly influenced by its stereochemistry. The (R,R')-enantiomer is the primary driver of β2-AR agonism, demonstrating significantly higher binding affinity and functional potency compared to its stereoisomers. Furthermore, the enantiomers exhibit distinct thermodynamic binding profiles and can induce different G-protein coupling, highlighting the complexity of their interaction with the β2-AR. While in vitro data point to the superiority of the (R,R')-enantiomer, in vivo studies suggest a more complex picture where the racemic mixture may offer unexpected therapeutic benefits. This comprehensive analysis underscores the importance of stereospecific investigations in drug development and provides a foundational resource for scientists working to design more selective and effective β2-adrenergic receptor agonists.

References

- 1. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for quantifying T cell receptor binding affinities and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular interactions between fenoterol stereoisomers and derivatives and the β2-adrenergic receptor binding site studied by docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The effect of stereochemistry on the thermodynamic characteristics of the binding of fenoterol stereoisomers to the β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of stereochemistry on the thermodynamic characteristics of the binding of fenoterol stereoisomers to the beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand-directed chiral recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of beta-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and metabolism of (R,R)-methoxyfenoterol in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fenoterol Enantiomers do not Possess Beneficial Therapeutic Properties of Their Racemic Mixture in the Rat Model of Post Myocardial Infarction Dilated Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [3H]CGP-12177, a beta-adrenergic ligand suitable for measuring cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isolation of Ventricular Myocytes from Adult Rat [southalabama.edu]

- 18. Isolation of Atrial and Ventricular Cardiomyocytes for In Vitro Studies | Springer Nature Experiments [experiments.springernature.com]

- 19. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Fenoterol Hydrobromide: A Technical Guide for Drug Development Professionals

An in-depth exploration of the molecular interactions, signaling pathways, and experimental methodologies defining the therapeutic potential of fenoterol (B1672521) and its analogs.

Introduction

Fenoterol hydrobromide is a potent and selective β2-adrenergic receptor agonist widely utilized as a bronchodilator for the management of asthma and other obstructive airway diseases.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical structure, which dictates its binding affinity for the β2-adrenergic receptor and its subsequent activation of downstream signaling cascades. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of fenoterol, offering valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel β2-adrenergic agonists with enhanced selectivity and therapeutic profiles.

Fenoterol is a chiral molecule with two stereogenic centers, existing as four distinct stereoisomers.[3][4] The commercially available formulation is typically a racemic mixture.[5] Extensive research has demonstrated that the stereochemistry of fenoterol profoundly influences its pharmacological properties, with the (R,R')-enantiomer exhibiting the highest potency and selectivity for the β2-adrenergic receptor.[3][5] This guide will delve into the critical structural features of the fenoterol scaffold, including the roles of its resorcinol (B1680541) and p-hydroxyphenyl rings, the ethanolamine (B43304) side chain, and the impact of stereochemistry on receptor interaction and functional activity.

Core Molecular Structure and Pharmacophore

The fundamental structure of fenoterol consists of a 3,5-dihydroxyphenyl (resorcinol) ring linked to a p-hydroxyphenylpropylamino group via a hydroxyethyl (B10761427) bridge.[4] This arrangement constitutes the essential pharmacophore for its interaction with the β2-adrenergic receptor.

Key structural components contributing to its activity include:

-

The Resorcinol Ring: The two hydroxyl groups on this ring are crucial for high-affinity binding to the receptor, likely through hydrogen bonding interactions with serine residues in the receptor's binding pocket.

-

The Ethanolamine Side Chain: The hydroxyl group on the β-carbon of this chain is vital for agonist activity. Its stereoconfiguration is a critical determinant of potency. The secondary amine is also essential for receptor interaction.

-

The p-Hydroxyphenylpropyl Group: The size and nature of the substituent on the nitrogen atom influence selectivity for the β2- over the β1-adrenergic receptor. The p-hydroxyl group on this second phenyl ring also contributes to the binding affinity.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the fenoterol structure have elucidated the contributions of different moieties to its biological activity.

Stereochemistry

The stereochemistry at the two chiral centers of fenoterol is the most critical factor influencing its affinity and efficacy. The general order of binding affinity for the stereoisomers at the β2-adrenergic receptor is (R,R') > (R,S') > (S,R') > (S,S').[5]

Modifications of the Amino Substituent

Alterations to the p-hydroxyphenylpropyl group have been explored to enhance selectivity and potency.

-

Alkyl Chain Length: Increasing the length of the alkyl chain at the α'-position of the aminoalkyl moiety can impact binding affinity.[6]

-

Aromatic Ring Substituents: The addition of electronegative substituents to the 4-position of the benzyl (B1604629) moiety or the replacement of the phenyl ring with a 1-naphthyl moiety has been shown to increase binding affinity.[3]

Data Presentation

The following tables summarize the quantitative data from various SAR studies on fenoterol and its analogs.

| Compound/Analog | Stereoisomer | Ki (β2-AR) [nM] | EC50 (cAMP) [nM] | Reference |

| Fenoterol | (R,R') | 350 ± 30 | - | [7] |

| (R,S') | 3700 ± 300 | - | [7] | |

| (S,R') | - | - | ||

| (S,S') | - | - | ||

| Methoxyfenoterol | (R,R') | 4.09 | 0.3 | [6] |

| (R,S') | - | 2.0 | [6] | |

| 1-Naphthyl Analog | (R,R') | - | - | [8] |

| (R,S') | - | - | [8] | |

| Ethylfenoterol | (R,R')-52 | ~4x greater than (R,R)-fenoterol | - | [3] |

| (R,S)-52 | 1.5x greater than (R,S)-fenoterol | - | [3] | |

| 4-methoxy-1-naphthylfenoterol | (R,R') | 280 | 3.9 | [9] |

| Compound | Ki (β2-AR) using [3H]-CGP-12177 [nM] | Ki (β2-AR) using [3H]-(R,R')-methoxyfenoterol [nM] | EC50 (cAMP) [nM] | Reference |

| (R,R')-methoxyfenoterol | 474 | 4.09 | 0.3 | [6] |

| (R,R')-64 (analog) | 420 | 35.7 | 1.63 | [6] |

| (R,S')-65 (analog) | Not quantifiable | 3420 | - | [6] |

| (R,R')-66 (analog) | 7604 | 250 | - | [6] |

| (R)-67 (analog) | Not quantifiable | 101 | - | [6] |

Signaling Pathways

Fenoterol exerts its bronchodilatory effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[2] This initiates a well-defined signaling cascade.

Experimental Protocols

The characterization of fenoterol and its analogs relies on a suite of well-established in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the β2-adrenergic receptor.

Objective: To measure the displacement of a radiolabeled ligand from the β2-adrenergic receptor by a non-labeled test compound (e.g., a fenoterol analog).

Materials:

-

Membrane preparations from cells expressing the human β2-adrenergic receptor (e.g., HEK293 cells).[3]

-

Radioligand (e.g., [3H]CGP-12177, an antagonist, or [3H]-(R,R')-methoxyfenoterol, an agonist).[6]

-

Test compounds (fenoterol analogs) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[10]

-

Glass fiber filters (e.g., GF/C).[10]

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer. A control group with only the radioligand and membranes is included to determine total binding, and another group with an excess of a non-labeled antagonist is used to determine non-specific binding.[10]

-

Termination: After reaching equilibrium, terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[10]

-

Washing: Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.[10]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger in the β2-adrenergic receptor signaling pathway.

Objective: To determine the potency (EC50) and efficacy of a fenoterol analog as an agonist.

Materials:

-

Intact cells expressing the human β2-adrenergic receptor (e.g., HEK293 cells).[3]

-

Test compounds (fenoterol analogs) at various concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[11]

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[11][12]

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to attach overnight.

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor to prevent the breakdown of newly synthesized cAMP.[11]

-

Stimulation: Add varying concentrations of the test compound to the cells and incubate for a specific period to stimulate cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of novel fenoterol analogs.

Conclusion

The structure-activity relationship of this compound is a well-defined yet continually evolving field of study. The core pharmacophore, consisting of the resorcinol ring, the ethanolamine side chain, and the p-hydroxyphenylpropyl group, provides a robust template for the design of potent and selective β2-adrenergic agonists. Stereochemistry, in particular, plays a paramount role in determining the pharmacological profile of these compounds. By leveraging the quantitative data and detailed experimental protocols outlined in this guide, researchers and drug development professionals can strategically design and evaluate novel fenoterol analogs with improved therapeutic properties, ultimately contributing to the advancement of treatments for respiratory diseases. The iterative process of design, synthesis, and biological evaluation, guided by a thorough understanding of SAR, remains a cornerstone of modern drug discovery in this important therapeutic area.

References

- 1. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]

- 2. Fenoterol | C17H21NO4 | CID 3343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Comparative Molecular Field Analysis of Fenoterol Derivatives: A Platform Towards Highly Selective and Effective β2 Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular interactions between fenoterol stereoisomers and derivatives and the β2-adrenergic receptor binding site studied by docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Molecular Field Analysis of fenoterol derivatives interacting with an agonist-stabilized form of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative molecular field analysis of the binding of the stereoisomers of fenoterol and fenoterol derivatives to the beta2 adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative molecular field analysis of fenoterol derivatives: A platform towards highly selective and effective beta(2)-adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide to the Discovery and Synthesis of Fenoterol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoterol (B1672521) hydrobromide, a potent and selective β2-adrenergic agonist, has been a cornerstone in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) for decades. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of fenoterol hydrobromide. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. The guide includes detailed experimental protocols, quantitative data presented in structured tables, and visualizations of key pathways to facilitate a deeper understanding of this important bronchodilator.

Discovery and Development

Fenoterol was developed by the German pharmaceutical company Boehringer Ingelheim.[1] The pioneering work on this compound was carried out in the early 1960s, leading to a patent being filed in 1962. Following extensive preclinical and clinical development, fenoterol was introduced for medical use in 1971.[1] The development of fenoterol was part of a broader research effort to create more selective β2-adrenergic agonists that could effectively induce bronchodilation with fewer cardiovascular side effects compared to non-selective beta-agonists like isoprenaline.

The research team at Boehringer Ingelheim, including K. Zeile, O. Thoma, and A. Mentrup, were instrumental in the synthesis and characterization of a series of N-substituted derivatives of orciprenaline. Through systematic structural modifications, they identified fenoterol as a compound with a favorable therapeutic profile, demonstrating high potency and selectivity for the β2-adrenergic receptors in the bronchial smooth muscle.

Chemical Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. The key strategic approach is the condensation of a substituted phenylethanolamine derivative with a protected resorcinol (B1680541) moiety, followed by deprotection and salt formation. The original synthesis, as outlined in the patent literature, provides a foundational method for its preparation.

Synthesis Pathway

The synthesis of fenoterol can be achieved through the reaction of 1-(3,5-dihydroxyphenyl)-2-bromoethanone with N-benzyl-1-(4-hydroxyphenyl)-2-aminopropane, followed by reduction of the resulting intermediate. The final product is then treated with hydrobromic acid to yield this compound.

Caption: Chemical synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(3,5-dihydroxyphenyl)-2-[N-(4-hydroxy-α-methylphenethyl)]aminoethanone

-

Dissolve 1-(3,5-dihydroxyphenyl)-2-bromoethanone in a suitable polar aprotic solvent such as acetone (B3395972) or acetonitrile.

-

Add N-benzyl-1-(4-hydroxyphenyl)-2-aminopropane to the solution. The reaction is typically carried out at room temperature with stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove any precipitated salts.

-

The filtrate is concentrated under reduced pressure to yield the crude intermediate ketone.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Reduction to Fenoterol

-

Dissolve the intermediate ketone in a protic solvent such as methanol (B129727) or ethanol.

-

Cool the solution in an ice bath.

-

Add a reducing agent, such as sodium borohydride (B1222165) (NaBH4), portion-wise to the cooled solution while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude fenoterol free base.

Step 3: Formation of this compound

-

Dissolve the crude fenoterol free base in a suitable solvent like isopropanol (B130326).

-

To this solution, add a stoichiometric amount of hydrobromic acid (HBr) in a suitable solvent (e.g., isopropanol or water) dropwise with stirring.

-

The this compound salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of cold isopropanol, and dried under vacuum to yield the final product.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C17H22BrNO4 | [2] |

| Molecular Weight | 384.27 g/mol | [3] |

| Melting Point | Approximately 222-223 °C | |

| Typical Yield | >80% (overall) | |

| Purity | >98% | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (DMSO-d6, 400 MHz) δ (ppm) | ¹³C NMR (DMSO-d6, 100 MHz) δ (ppm) |

| 9.25 (s, 2H, Ar-OH) | 158.4 (2C) |

| 9.15 (s, 1H, Ar-OH) | 155.9 |

| 7.00 (d, J = 8.4 Hz, 2H, Ar-H) | 146.2 |

| 6.65 (d, J = 8.4 Hz, 2H, Ar-H) | 130.2 |

| 6.15 (d, J = 2.0 Hz, 2H, Ar-H) | 129.5 (2C) |

| 6.05 (t, J = 2.0 Hz, 1H, Ar-H) | 115.0 (2C) |

| 4.60 (dd, J = 8.8, 3.6 Hz, 1H, CH-OH) | 105.8 (2C) |

| 3.00-2.80 (m, 2H, CH2-N) | 101.5 |

| 2.70-2.55 (m, 2H, Ar-CH2) | 71.2 |

| 2.50 (m, 1H, CH-CH3) | 55.8 |

| 0.95 (d, J = 6.4 Hz, 3H, CH3) | 48.5 |

| 41.2 | |

| 20.1 |

Mass Spectrometry (MS)

| Technique | Key Fragments (m/z) |

| Electrospray Ionization (ESI-MS) | 304.1 [M+H]+ (for free base) |

| Fragmentation | 286, 166, 135, 121 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | O-H and N-H stretching |

| 3050-3000 | Aromatic C-H stretching |

| 2970-2850 | Aliphatic C-H stretching |

| 1610, 1590, 1500 | Aromatic C=C stretching |

| 1250-1000 | C-O and C-N stretching |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by acting as a selective agonist for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial passages.[4]

Signaling Cascade

The binding of fenoterol to the β2-adrenergic receptor initiates a cascade of intracellular events:

-

Receptor Activation: Fenoterol binding induces a conformational change in the β2-adrenergic receptor.

-

G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The α-subunit of the Gs protein dissociates and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates protein kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, including myosin light-chain kinase (MLCK), leading to a decrease in its activity. This results in the dephosphorylation of myosin light chains, causing relaxation of the bronchial smooth muscle and subsequent bronchodilation.[4]

References

In Vitro Characterization of Fenoterol Hydrobromide's Bronchodilator Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoterol (B1672521) Hydrobromide is a potent and selective β2-adrenergic receptor agonist widely utilized for its effective bronchodilator properties in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). A thorough understanding of its in vitro characteristics is paramount for drug development, enabling precise evaluation of its potency, efficacy, and mechanism of action. This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the bronchodilator effects of Fenoterol Hydrobromide, including detailed experimental protocols, quantitative data analysis, and visualization of key signaling pathways and workflows.

Introduction

This compound exerts its therapeutic effect by stimulating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][2] This interaction initiates a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and improved airflow.[1][2] In vitro studies are fundamental to elucidating the specific pharmacological properties of Fenoterol, providing a controlled environment to dissect its molecular and cellular activities absent of systemic physiological variables. This guide will delve into the core in vitro assays employed for this purpose: isolated organ bath studies, receptor binding assays, and cyclic adenosine (B11128) monophosphate (cAMP) accumulation assays.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

The bronchodilator effect of Fenoterol is mediated through the canonical β2-adrenergic signaling pathway. Upon binding to the β2-adrenergic receptor, Fenoterol induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[3] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.[1][2][3]

Key In Vitro Experimental Protocols

Isolated Organ Bath Studies (Tracheal Ring Assay)

This ex vivo method directly assesses the relaxant effect of Fenoterol on airway smooth muscle.

-

Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.[4]

-

Tissue Preparation: The trachea is excised and placed in Krebs-Henseleit solution.[4][5] It is then cleaned of connective tissue and cut into rings of 3-5 mm in length.[4]

-

Mounting: The tracheal rings are mounted on stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.[4][6]

-

Equilibration: A resting tension of approximately 1.5 g is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with the buffer being replaced every 15-20 minutes.[4][6]

-